molecular formula C9H14Cl2N2 B6277281 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride CAS No. 2763754-84-1

5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride

Cat. No.: B6277281
CAS No.: 2763754-84-1
M. Wt: 221.1
InChI Key:
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Description

5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride is a heterocyclic compound with a unique structure that includes a pyridine ring fused to an azepine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an appropriate azepine precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,7H,8H,9H-pyrido[2,3-b]azepine
  • 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine

Uniqueness

5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride is unique due to its specific ring fusion pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

2763754-84-1

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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